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Compound of Interest

Compound Name: [Arg14,Lys15]Nociceptin

Cat. No.: B013148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of

[Arg14,Lys15]Nociceptin, a potent and selective agonist for the Nociceptin/Orphanin FQ

(NOP) receptor. This document details its binding affinity, selectivity profile against classical

opioid receptors, and the experimental methodologies used for its characterization.

Furthermore, it elucidates the primary signaling pathway associated with NOP receptor

activation by this analog.

Binding Affinity and Selectivity Profile
[Arg14,Lys15]Nociceptin, a synthetic analog of the endogenous neuropeptide

Nociceptin/Orphanin FQ (N/OFQ), exhibits significantly enhanced potency at the NOP receptor

(also known as ORL-1 or OP4) compared to the native peptide.[1] The substitution of glycine

and alanine at positions 14 and 15 with arginine and lysine, respectively, contributes to this

increased potency.[1][2] This analog demonstrates remarkable selectivity for the NOP receptor

over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Receptor Binding Affinities of
[Arg14,Lys15]Nociceptin
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Receptor Ligand
Assay
Type

Preparati
on

Affinity
Metric

Value
(nM)

Referenc
e

NOP

[Arg14,Lys

15]Nocicep

tin TFA

Competitiv

e Binding

Recombina

nt Human

NOP

Receptors

in HEK-293

cells

IC50 0.32 [3]

NOP

[Nphe1,Arg

14,Lys15]N

ociceptin-

NH2 (UFP-

101)

Radioligan

d

Displacem

ent

Human

Recombina

nt NOP

Receptor in

CHO cells

pKi
10.2 (0.063

nM)
[2][4]

NOP

[Arg14,Lys

15]Nocicep

tin

Functional

Assay

Recombina

nt Human

NOP

Receptors

EC50 1 [3]

Mu (μ)

[Arg14,Lys

15]Nocicep

tin TFA

Competitiv

e Binding

Not

Specified
IC50 280 [3]

Delta (δ)

[Arg14,Lys

15]Nocicep

tin TFA

Competitiv

e Binding

Not

Specified
IC50 >10000 [3]

Kappa (κ)

[Arg14,Lys

15]Nocicep

tin TFA

Competitiv

e Binding

Not

Specified
IC50 1500 [3]

Note: pKi value was converted to nM for comparison. UFP-101 is an antagonist analog but its

binding affinity reflects the interaction of the Arg14,Lys15 modification.

The data clearly illustrates the high affinity of [Arg14,Lys15]Nociceptin for the NOP receptor,

with IC50 and EC50 values in the low nanomolar to sub-nanomolar range.[3] In contrast, its

affinity for the classical opioid receptors is significantly lower, with IC50 values in the hundreds
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to thousands of nanomolar range, underscoring its high selectivity.[3] This selectivity is a crucial

attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.

Experimental Protocols
The characterization of [Arg14,Lys15]Nociceptin's binding and functional properties relies on

a suite of established in vitro assays. The following sections detail the methodologies for key

experiments.

Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by quantifying the

displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of [Arg14,Lys15]Nociceptin for the NOP

receptor.

Materials:

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

recombinant NOP receptor (CHO-hNOP).[2]

Radioligand: [3H]-Nociceptin.[2]

Unlabeled [Arg14,Lys15]Nociceptin (competitor ligand).

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and liquid scintillation counter.

Procedure:

CHO-hNOP cell membranes are prepared and protein concentration is determined.

A constant concentration of [3H]-Nociceptin is incubated with the cell membranes.
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Increasing concentrations of unlabeled [Arg14,Lys15]Nociceptin are added to compete for

binding to the NOP receptor.

Non-specific binding is determined in the presence of a high concentration of unlabeled

N/OFQ.

The reaction mixtures are incubated to allow for binding equilibrium (e.g., 60 minutes at

25°C).

The incubation is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Filters are washed with cold wash buffer to remove non-specifically bound radioligand.

The radioactivity retained on the filters is measured using a liquid scintillation counter.

The data are analyzed using non-linear regression to determine the IC50 value, which is

then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Preparation

Incubation Separation & Measurement Data Analysis
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[Arg14,Lys15]Nociceptin

Rapid Filtration Wash Filters Scintillation Counting Calculate IC50 & Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay
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This functional assay measures the activation of G proteins coupled to a receptor upon agonist

binding.

Objective: To determine the potency (EC50) and efficacy of [Arg14,Lys15]Nociceptin in

activating G proteins via the NOP receptor.

Materials:

CHO-hNOP cell membranes.

[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP (Guanosine diphosphate).

[Arg14,Lys15]Nociceptin.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

Peptidase inhibitors (e.g., amastatin, bestatin, captopril, phosphoramidon).[2]

Procedure:

Freshly prepared CHO-hNOP membranes (20 μg) are incubated in the assay buffer.[2]

The incubation mixture contains GDP (100 μM), peptidase inhibitors (10 μM), and

[35S]GTPγS (~150 pM).[2]

Increasing concentrations of [Arg14,Lys15]Nociceptin are added to stimulate G protein

activation.

Basal G protein activity is measured in the absence of an agonist.

Non-specific binding is determined in the presence of a high concentration of unlabeled

GTPγS.[2]

The reaction is incubated for 1 hour at 30°C.[2]

The reaction is terminated by rapid filtration through Whatman GF/B filters.[2]
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The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation

counting.

Data are analyzed to generate a dose-response curve and determine the EC50 and maximal

stimulation (Emax).
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[35S]GTPγS Binding Assay Workflow.

Signaling Pathway
The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and

shares high sequence homology with classical opioid receptors.[5] Upon binding of an agonist

like [Arg14,Lys15]Nociceptin, the NOP receptor primarily couples to inhibitory G proteins of

the Gi/o family.[5]

This activation initiates a signaling cascade that includes:

Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of

cyclic AMP (cAMP).

Modulation of ion channels: Activation of G protein-coupled inwardly rectifying potassium

(GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).
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Activation of mitogen-activated protein kinase (MAPK) pathways: Including the p38 and JNK

pathways.[6]

The net effect of this signaling is a reduction in neuronal excitability.
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NOP Receptor Signaling Pathway.
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Conclusion
[Arg14,Lys15]Nociceptin stands out as a highly potent and selective agonist for the NOP

receptor. Its well-defined binding characteristics and the robust experimental methodologies for

its study make it an invaluable tool for investigating the physiological and pathophysiological

roles of the NOP receptor system. The high selectivity of this compound is particularly

advantageous for dissecting the specific contributions of NOP receptor activation in complex

biological systems, paving the way for the development of novel therapeutics targeting this

system for a variety of disorders, including pain, anxiety, and substance abuse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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